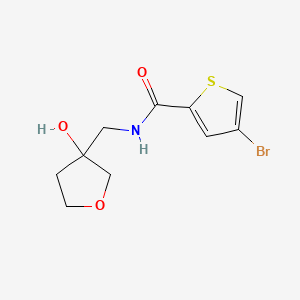

4-bromo-N-((3-hydroxytetrahydrofuran-3-yl)methyl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

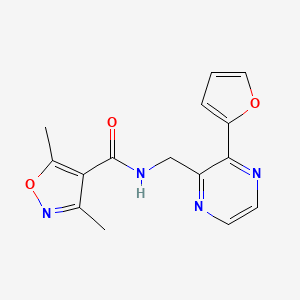

The compound “4-bromo-N-((3-hydroxytetrahydrofuran-3-yl)methyl)thiophene-2-carboxamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and a tetrahydrofuran ring, which is a five-membered ring with one oxygen atom. The molecule also contains a carboxamide group, a bromine atom, and a hydroxyl group .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions take place. Thiophene rings can undergo reactions such as halogenation, nitration, and metal-catalyzed cross-coupling .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the bromine atom might make the compound relatively heavy and potentially reactive. The carboxamide group could participate in hydrogen bonding, affecting the compound’s solubility in different solvents .Wissenschaftliche Forschungsanwendungen

Polymer Photostabilization

Research has shown that derivatives of thiophene, similar in structure to 4-bromo-N-((3-hydroxytetrahydrofuran-3-yl)methyl)thiophene-2-carboxamide, are effective as photostabilizers for polymers such as poly(vinyl chloride) (PVC). The addition of these thiophene derivatives can significantly reduce the level of photodegradation in PVC films, enhancing their durability and lifespan under UV exposure. This application is crucial for improving the performance of PVC in outdoor applications, where resistance to UV radiation is essential (Balakit et al., 2015).

Heterocyclic Chemistry

The synthesis and application of thiophene derivatives in the creation of novel heterocyclic compounds have been explored. These compounds serve as key intermediates in the development of various pharmaceuticals and agrochemicals. For example, research has demonstrated the synthesis of benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridines, a new class of heterocyclic system, through reactions involving bromomethyl thiophene-3-carboxylates (Yagodkina-Yakovenko et al., 2018).

Material Science

The potential of thiophene derivatives for material science applications, particularly in the synthesis of conductive polymers and organic semiconductors, has been highlighted. These materials are pivotal for the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and solar cells. The research into thiophene-based compounds contributes to the advancement of organic electronics by providing materials with desirable electrical properties and stability (Pevzner, 2003).

Organic Synthesis

The utility of thiophene derivatives in organic synthesis, particularly in cross-coupling reactions and the synthesis of complex organic molecules, has been demonstrated. These reactions are fundamental in constructing a wide range of organic compounds with applications in pharmaceuticals, agrochemicals, and material science. For instance, iron-catalyzed ortho-alkylation of carboxamides using thiophene derivatives showcases the versatility of these compounds in facilitating complex chemical transformations (Fruchey et al., 2014).

Eigenschaften

IUPAC Name |

4-bromo-N-[(3-hydroxyoxolan-3-yl)methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO3S/c11-7-3-8(16-4-7)9(13)12-5-10(14)1-2-15-6-10/h3-4,14H,1-2,5-6H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAEPSESZNWWGGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(CNC(=O)C2=CC(=CS2)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2839286.png)

![3-{[(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]amino}-2-thiophenecarboxylic acid](/img/structure/B2839287.png)

![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2839290.png)

![4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2839294.png)

![2-((3,4-dichlorobenzyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B2839296.png)

![Methyl [1-(4-chlorobenzoyl)piperidin-4-YL]acetate](/img/structure/B2839297.png)

![[3-(3-Methylbutyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2839303.png)

![Tert-butyl N-[(2-methylpropan-2-yl)oxycarbonylamino]-N-(1,3,5-trimethylpyrazol-4-yl)carbamate](/img/structure/B2839306.png)